Benzene, 1-isocyano-4-(phenylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-isocyano-4-(phenylethynyl)- is an organic compound with the molecular formula C15H9N It is characterized by the presence of an isocyano group (-NC) and a phenylethynyl group (-C≡C-Ph) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-isocyano-4-(phenylethynyl)- typically involves the reaction of 4-bromo-1-isocyanobenzene with phenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for Benzene, 1-isocyano-4-(phenylethynyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis using continuous flow reactors and optimizing reaction conditions to improve yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential for large-scale production.
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: TBHP, silver acetate, acetonitrile, blue LED irradiation.
Reduction: LiAlH4, NaBH4, ethanol or THF as solvents.
Substitution: Various nucleophiles, solvents like DMF or THF, and catalysts depending on the specific reaction.
Major Products Formed:
Oxidation: Formation of quinoline-derived benzophosphole oxides.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-isocyano-4-(phenylethynyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 1-isocyano-4-(phenylethynyl)- involves its ability to participate in radical cascade reactions. The isocyano group acts as a radical acceptor, facilitating the formation of complex cyclic structures. The phenylethynyl group contributes to the stabilization of the radical intermediates, allowing for efficient cyclization and formation of the desired products . The molecular targets and pathways involved in these reactions are primarily related to the formation of C-C and C-N bonds through radical intermediates.
Comparison with Similar Compounds
Isocyanobenzene (C7H5N): A simpler analog with only an isocyano group attached to the benzene ring.
Benzene, 1-isocyano-4-nitro- (C7H4N2O2): Contains a nitro group in addition to the isocyano group.
Benzene, 1-isocyano-4-methoxy- (C8H7NO2): Features a methoxy group along with the isocyano group.
Uniqueness: Benzene, 1-isocyano-4-(phenylethynyl)- is unique due to the presence of both the isocyano and phenylethynyl groups, which provide distinct reactivity and stability. This combination allows for the formation of complex polycyclic structures through radical cascade reactions, making it valuable in the synthesis of advanced materials and bioactive compounds .
Properties
CAS No. |
825615-31-4 |
---|---|
Molecular Formula |
C15H9N |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-isocyano-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C15H9N/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H |
InChI Key |
OQFASKHFATVRKY-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.